molecular formula C15H20N6 B2601231 4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine CAS No. 2415470-03-8

4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2601231
CAS No.: 2415470-03-8
M. Wt: 284.367
InChI Key: VVWGFVBZBXJIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved by the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the pyrimidine core.

    Attachment of the pyridazine ring: The final step involves the coupling of the pyridazine ring to the piperazine-substituted pyrimidine through a suitable linker, often facilitated by palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any reducible functional groups present.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various aryl or alkyl groups.

Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and catalysts like palladium acetate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into cellular processes and potential therapeutic targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine include other pyrimidine derivatives such as:

    4,6-Dimethyl-2-mercaptopyrimidine: Known for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: Used in the development of drugs with various therapeutic applications.

    2,4-Dimethyl-6-piperazin-1-ylpyrimidine: Studied for its potential in medicinal chemistry as a scaffold for drug design.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4,5-dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6/c1-11-4-5-14(19-18-11)20-6-8-21(9-7-20)15-12(2)13(3)16-10-17-15/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWGFVBZBXJIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.